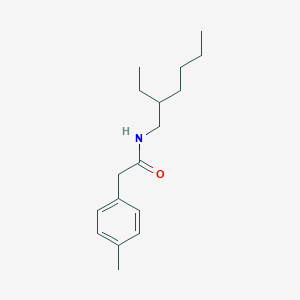
N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 4-methylphenyl ring and a 2-ethylhexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with 2-ethylhexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
[ \text{4-methylphenylacetic acid} + \text{2-ethylhexylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts such as sulfuric acid or basic catalysts such as sodium hydroxide. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(2-ethylhexyl)-2-(4-chlorophenyl)acetamide
- N-(2-ethylhexyl)-2-(4-methoxyphenyl)acetamide
- N-(2-ethylhexyl)-2-(4-nitrophenyl)acetamide
Comparison: N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents on the phenyl ring, it may exhibit distinct reactivity and biological activity. For example, the presence of a methyl group may enhance its lipophilicity and influence its interaction with biological membranes.
Propiedades
Fórmula molecular |
C17H27NO |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H27NO/c1-4-6-7-15(5-2)13-18-17(19)12-16-10-8-14(3)9-11-16/h8-11,15H,4-7,12-13H2,1-3H3,(H,18,19) |
Clave InChI |
JPPMJKOEUXPSNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=O)CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylsulfamoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B11169457.png)
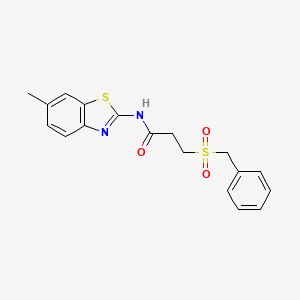
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11169484.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B11169488.png)
![Ethyl 1-[(2-bromophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B11169494.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B11169502.png)
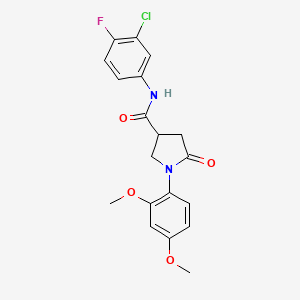
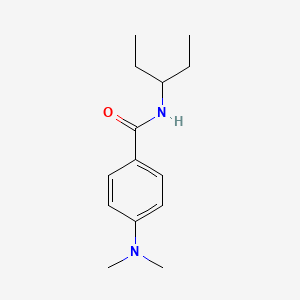
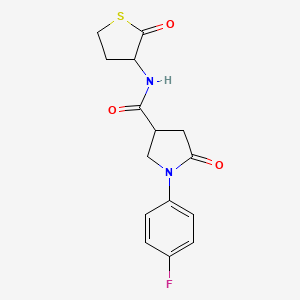
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169528.png)
![3-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169531.png)

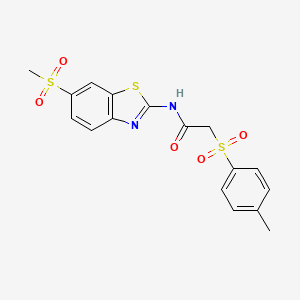
![1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11169546.png)
